molecular formula C9H7FIN B8537382 5-fluoro-6-iodo-1-methyl-1H-indole

5-fluoro-6-iodo-1-methyl-1H-indole

Cat. No.: B8537382
M. Wt: 275.06 g/mol
InChI Key: OYIQSAKZVAXDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-6-iodo-1-methyl-1H-indole is a dihalogenated indole derivative of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmacology, present in numerous natural products and bioactive molecules . This compound features a strategic combination of fluorine and iodine substituents on the indole core, which is further functionalized by an N-methyl group. The inclusion of halogens at the 5- and 6-positions is a key design element; the fluorine atom, due to its high electronegativity and small size, can enhance metabolic stability and influence the molecule's electronic properties and binding affinity . The iodine atom serves as a versatile synthetic handle, as its carbon-iodine bond is amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings . This allows researchers to use this compound as a crucial intermediate to generate a diverse library of more complex 6-substituted indole derivatives for structure-activity relationship (SAR) studies. While specific biological data for this exact molecule may be limited, research on its close analog, 5-fluoro-6-iodo-1H-indole (lacking the N-methyl group), demonstrates its application as a key precursor in the synthesis of potent benzofuran-3-yl-(indol-3-yl)maleimides. These synthesized compounds have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a kinase target relevant in areas such as pancreatic cancer research . The presence of the N-methyl group in this compound is typically explored to modulate the compound's physicochemical properties, such as its lipophilicity and metabolic profile. This makes it a valuable building block for researchers developing novel small-molecule inhibitors for oncology and neuroscience, among other fields. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7FIN

Molecular Weight

275.06 g/mol

IUPAC Name

5-fluoro-6-iodo-1-methylindole

InChI

InChI=1S/C9H7FIN/c1-12-3-2-6-4-7(10)8(11)5-9(6)12/h2-5H,1H3

InChI Key

OYIQSAKZVAXDPT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=C(C=C21)I)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The table below compares key properties of 5-fluoro-6-iodo-1-methyl-1H-indole with structurally similar indole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key References
This compound 5-F, 6-I, 1-CH3 C₉H₆FIN 275.06 Not reported -
5-Fluoro-1-methyl-1H-indole 5-F, 1-CH3 C₉H₈FN 165.16 55–56 98
6-Chloro-5-fluoroindole 6-Cl, 5-F C₈H₅ClFN 169.58 105–107 -
5-Fluoro-3-methyl-1H-indole 5-F, 3-CH3 C₉H₈FN 165.16 83–85 79

Key Observations:

  • Halogen Impact: The iodine atom in the target compound increases molecular weight by ~110 Da compared to non-iodinated analogs. This may enhance lipophilicity and influence pharmacokinetics .
  • Methyl Position: Methylation at N1 (vs.
  • Melting Points : Chloro-fluoro derivatives (e.g., 6-chloro-5-fluoroindole) exhibit higher melting points than methylated analogs, likely due to stronger intermolecular halogen interactions .

Q & A

Q. How can computational methods predict reactivity for further functionalization of the indole core?

  • Methodological Answer : Frontier molecular orbital (FMO) analysis identifies reactive sites. Docking studies with homology models (e.g., kinase targets) prioritize modifications. For example, HOMO localization at the 5-fluoro-6-iodo region suggests susceptibility to nucleophilic attack .

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